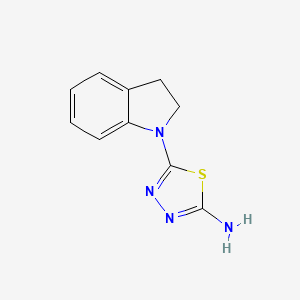

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Overview

Description

The compound is a derivative of 2,3-Dihydroindoles . 2,3-Dihydroindoles are important structural components presented in many natural products and biologically active compounds . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .

Synthesis Analysis

New 2,3-dihydroindole derivatives can be synthesized from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, present in 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine, has been explored for its potential in medicinal chemistry. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities. For instance, certain derivatives demonstrated high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific strains such as S. epidermidis. Additionally, some compounds showed cytotoxic effects on cancer cell lines, indicating their potential in cancer therapy. Molecular docking studies further supported their anti-cancer and anti-bacterial properties, suggesting these compounds could be utilized alongside chemotherapy drugs for enhanced therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Anti-inflammatory Agents

In another study, new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino(6,5-b)indoles, sharing a core structure similar to this compound, were synthesized and evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities. One of the compounds showed notable anti-inflammatory and analgesic activities with better ulcerogenic activity compared to phenylbutazone, a known anti-inflammatory drug. This suggests the therapeutic potential of these compounds in treating inflammation and pain with lesser side effects (Bhati & Kumar, 2008).

Potentiometric Sensor for Nd3+ Ion

Schiff bases derived from 1,3,4-thiadiazole compounds, related to this compound, were synthesized for the construction of a Nd3+ ion-selective electrode. These compounds exhibited excellent selectivity towards Nd3+ ions, indicating their potential use in environmental monitoring and analytical chemistry. The study also highlighted the Schiff bases' antibacterial properties, expanding their application spectrum beyond potentiometric sensing (Bandi et al., 2013).

Antihypoxic Activity

The synthesis of aminothiadiazolylbenzodioxane derivatives, which share a similar structure with this compound, revealed their potential antihypoxic activity. These compounds could provide a basis for developing new treatments for conditions associated with hypoxia, indicating the versatility of the 1,3,4-thiadiazole scaffold in therapeutic applications (Vartanyan et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity . This inhibition can prevent the downstream effects of RIPK1 activation, including necroptosis, a form of programmed cell death

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways. Primarily, it can prevent the induction of necroptosis, thereby promoting cell survival

Pharmacokinetics

The compound has shown favorable pharmacokinetic properties in preliminary studies

Result of Action

The primary result of the compound’s action is the inhibition of RIPK1, which can protect cells from necroptosis . This has potential therapeutic implications, particularly in diseases where inappropriate cell death plays a role. For example, the compound has shown potent activity in a tumor metastasis model, suggesting it could be useful in cancer treatment .

properties

IUPAC Name |

5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNUICJTQTYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)

![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)

![2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165226.png)

![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)

![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)

![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)